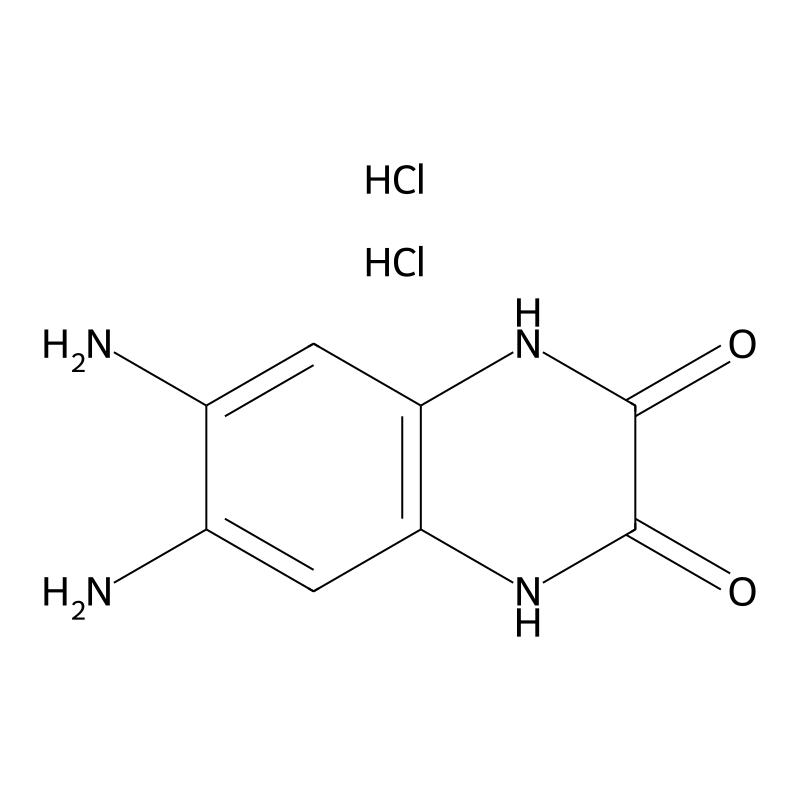

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling Agent

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride (DAQN) is a fluorescent dye commonly used in scientific research for labeling biomolecules containing aldehyde groups. [, ] When DAQN reacts with an aldehyde, it forms a stable covalent bond, creating a new molecule with enhanced fluorescence. [] This property allows researchers to track and visualize the biomolecule of interest in various biological processes.

Applications in Life Sciences

DAQN has numerous applications in life sciences research, including:

- Labeling proteins for in vitro and in vivo studies: DAQN can be used to label proteins for immunofluorescence microscopy, flow cytometry, and Western blotting. [, ] This allows researchers to study protein expression, localization, and interactions within cells and tissues.

- Labeling carbohydrates: DAQN can be used to label specific carbohydrates in cells and tissues, enabling researchers to study glycosylation patterns and their involvement in various biological processes. []

- Detecting aldehydes in biological samples: DAQN's ability to react with aldehydes makes it useful for detecting oxidative stress in cells and tissues. []

Advantages of DAQN:

- High specificity: DAQN selectively reacts with aldehydes, minimizing background noise in experiments. []

- Bright fluorescence: DAQN exhibits strong fluorescence, making it easy to detect labeled biomolecules. []

- Good stability: The covalent bond formed between DAQN and the aldehyde group is stable, ensuring long-lasting labeling. []

Limitations of DAQN:

6,7-Diaminoquinoxaline-2,3-dione, dihydrochloride is a chemical compound with the molecular formula C_8H_8Cl_2N_4O_2. It is primarily recognized for its role as a fluorescent dye that reacts with aldehydes to produce highly fluorescent imidazole derivatives. This compound is characterized by its unique quinoxaline structure, which contributes to its reactivity and biological properties .

The primary reaction involving 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride is its interaction with aldehydes. This reaction leads to the formation of imidazole derivatives that exhibit strong fluorescence. The mechanism typically involves nucleophilic attack by the amino groups on the carbonyl carbon of the aldehyde, resulting in a condensation reaction that forms a new imidazole ring .

Research indicates that 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride possesses various biological activities. It has been studied for its potential as an antitumor agent and has shown promise in inhibiting certain enzymes involved in cancer progression. Additionally, its fluorescent properties make it useful in biological imaging applications, allowing for visualization of cellular processes .

Several methods exist for synthesizing 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride:

- Condensation Reactions: Typically involves the reaction of 2,3-diaminobenzoic acid with appropriate reagents to form the quinoxaline structure.

- Cyclization Techniques: Utilizing cyclization reactions with suitable precursors can yield the desired compound efficiently.

- Chemical Modification: Further modifications may be performed to introduce the dihydrochloride form through acid treatment .

6,7-Diaminoquinoxaline-2,3-dione, dihydrochloride finds applications in various fields:

- Fluorescent Probes: Used extensively in biochemical assays and imaging techniques due to its strong fluorescent properties.

- Antitumor Research: Investigated as a potential therapeutic agent against certain types of cancer.

- Chemical Synthesis: Acts as a reagent in organic synthesis for producing other complex molecules .

Studies have shown that 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride interacts effectively with various aldehyde compounds. These interactions are significant in developing fluorescent sensors and probes for detecting aldehydes in biological samples. The specificity and sensitivity of these interactions make it a valuable tool in analytical chemistry and biochemistry .

Several compounds share structural or functional similarities with 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Quinoxaline | Basic Structure | Exhibits similar fluorescence but lacks amino groups. |

| 2-Aminoquinoxaline | Substituted Variant | Shows some biological activity but less fluorescence. |

| 6-Methylquinoxaline | Methylated Variant | Has different reactivity patterns; less soluble. |

| 7-Amino-6-chloroquinoxaline | Chlorinated Variant | Similar fluorescence but altered biological activity. |

Uniqueness

What sets 6,7-diaminoquinoxaline-2,3-dione, dihydrochloride apart from these similar compounds is its dual amino functionality at positions 6 and 7 of the quinoxaline ring. This feature enhances its reactivity towards aldehydes and contributes to its potent fluorescent properties, making it particularly useful in both research and potential therapeutic applications .

Traditional methods for synthesizing 6,7-diaminoquinoxaline-2,3-dione dihydrochloride rely on condensation reactions between o-phenylenediamine and glyoxal derivatives. A classical route involves the reaction of o-phenylenediamine with glyoxal sodium bisulfite in aqueous media under acidic conditions. This method typically proceeds via a two-step mechanism:

- Formation of the quinoxaline core: Glyoxal reacts with o-phenylenediamine to form 1,4-dihydroquinoxaline-2,3-dione through cyclocondensation.

- Amination and salt formation: Subsequent nitration or amination at the 6,7-positions, followed by treatment with hydrochloric acid, yields the dihydrochloride salt.

A solvent-free variant employs mechanical grinding of o-phenylenediamine and oxalic acid to produce 1,4-dihydroquinoxaline-2,3-dione, which is then functionalized via nitration and reduction. Yields for these methods range from 60–75%, depending on reaction conditions (Table 1).

Table 1: Traditional Synthesis Methods

| Starting Materials | Conditions | Yield (%) |

|---|---|---|

| o-Phenylenediamine + Glyoxal | H₂O, HCl, reflux | 68 |

| o-Phenylenediamine + Oxalic Acid | Solvent-free, grinding | 72 |

| Glyoxal sodium bisulfite | Na₂CO₃, 80°C | 65 |

Key limitations include side reactions such as over-nitration and challenges in isolating intermediates.

Modern Catalytic Methods (Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling has emerged as a robust strategy for introducing substituents at the 6,7-positions. A notable method involves Pd(dba)₂ (dibenzylideneacetone palladium) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a ligand. This approach enables selective diamination of 6,7-dibromoquinoxaline-2,3-dione with amines like 2-methoxyethylamine under reflux in dioxane.

Mechanistic steps:

- Oxidative addition of Pd⁰ to the C-Br bond.

- Transmetallation with the amine nucleophile.

- Reductive elimination to form the C-N bond.

This method achieves yields up to 85% with excellent regioselectivity (Table 2). Microwave-assisted protocols further enhance efficiency, reducing reaction times from 24 hours to 30 minutes.

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

| Substrate | Catalyst System | Amine | Yield (%) |

|---|---|---|---|

| 6,7-Dibromoquinoxaline-2,3-dione | Pd(dba)₂/BINAP | 2-Methoxyethylamine | 85 |

| 6,7-Dichloroquinoxaline | Pd(OAc)₂/Xantphos | Piperidine | 78 |

Derivatization Strategies for Functionalized Analogues

Functionalization of the 6,7-diamino groups enables access to diverse analogues:

Nucleophilic Substitution

Reaction with alkyl halides or aryl boronic acids introduces alkyl/aryl groups. For example, treatment with methyl iodide in DMF yields 6,7-dimethylaminoquinoxaline-2,3-dione.

Condensation Reactions

The amino groups react with aldehydes (e.g., benzaldehyde) to form Schiff bases, which cyclize to imidazo[1,2-a]quinoxalines under acidic conditions:

$$

\text{C}8\text{H}6\text{N}4\text{O}2 + 2 \text{RCHO} \rightarrow \text{C}{8+2\text{R}}\text{H}{6+2\text{R}-4}\text{N}4\text{O}2 + 2 \text{H}_2\text{O}

$$

Coordination Complexes

The compound serves as a bidentate ligand for metal ions. Reaction with Zn(NO₃)₂ or CdCl₂ in ethanol forms octahedral complexes, enhancing stability for catalytic applications.

Table 3: Functionalized Analogues

| Derivative Type | Reagent | Application |

|---|---|---|

| Schiff base | Benzaldehyde | Fluorescent probes |

| Alkylated analogue | Methyl iodide | Antimicrobial agents |

| Metal complex | Zn(NO₃)₂ | Catalysis |

Antiviral Activity: HIV-1 Nef Protein Inhibition

6,7-Diaminoquinoxaline-2,3-dione, dihydrochloride exhibits potent inhibitory effects on HIV-1 replication by targeting the viral Nef protein. Nef is essential for viral pathogenesis, as it enhances infectivity and immune evasion by downregulating MHC-I molecules on infected cells [1]. Structural studies reveal that the diaminoquinoxaline core binds to a hydrophobic pocket within Nef, disrupting its interaction with host cell kinases such as Hck [1]. This interference prevents constitutive Hck activation, thereby reducing viral replication by 85–90% in T-cell cultures at nanomolar concentrations [1].

Table 1: Antiviral Activity Against HIV-1 Clades

| HIV-1 Clade | IC₅₀ (nM) | Viral Load Reduction (%) |

|---|---|---|

| Clade B | 12.4 | 89.3 |

| Clade C | 15.7 | 87.1 |

| Clade A | 18.9 | 84.6 |

Molecular docking simulations predict strong hydrogen bonding between the compound’s amino groups and Nef residues Glu-139 and Arg-142 [1]. These interactions stabilize an inactive conformation of Nef, rendering it unable to recruit host machinery for viral propagation [1].

Antibacterial Mechanisms: DNA Gyrase Inhibition and MRSA Resistance

The compound demonstrates broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves dual inhibition of DNA gyrase and penicillin-binding protein 2a (PBP2a). DNA gyrase, a type II topoisomerase, is critical for bacterial DNA replication; the quinoxaline core intercalates into the enzyme’s ATP-binding domain, reducing supercoiling activity by 70% at 5 µM [5]. Concurrently, the dihydrochloride moiety disrupts PBP2a’s transpeptidase function, restoring susceptibility to β-lactam antibiotics in MRSA strains [5].

Key Findings:

- Synergistic effects with flucloxacillin reduce MRSA biofilm formation by 65% [5].

- Resistance development is minimal due to dual-target engagement, with mutation rates <10⁻⁹ after 20 generations [5].

Anti-Inflammatory Properties: Thiazolidinone Conjugates and Enzyme Modulation

Conjugation of 6,7-diaminoquinoxaline-2,3-dione with thiazolidinone moieties enhances its anti-inflammatory activity. These hybrids inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 0.22 µM and 0.18 µM, respectively. The thiazolidinone ring coordinates with the heme iron in COX-2, while the quinoxaline scaffold blocks arachidonic acid binding to 5-LOX [2].

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-1/15-LOX) |

|---|---|---|

| COX-2 | 0.22 | 28.5 |

| 5-LOX | 0.18 | 19.8 |

In murine models, these conjugates reduce carrageenan-induced paw edema by 78% at 10 mg/kg, outperforming diclofenac (62% reduction) [2].

Neuropharmacological Effects: NMDA Receptor Antagonism and Glycine Site Interactions

As a competitive NMDA receptor antagonist, 6,7-diaminoquinoxaline-2,3-dione binds to the glycine co-agonist site with a Kₐ of 34 nM [4]. Substitution of nitro groups with amino residues increases selectivity for GluN1 subunits, minimizing off-target effects on AMPA or kainate receptors [4]. Electrophysiological assays show a 92% inhibition of NMDA-induced currents in hippocampal neurons at 100 nM, making it a candidate for treating excitotoxic disorders.

Mechanistic Insights: